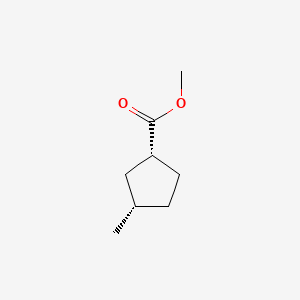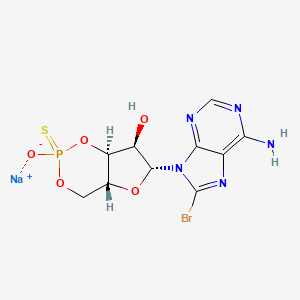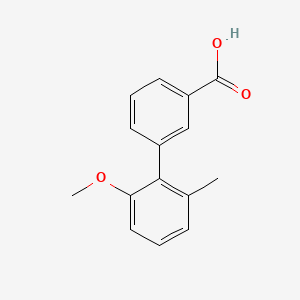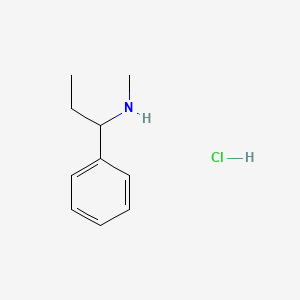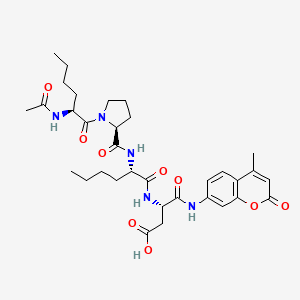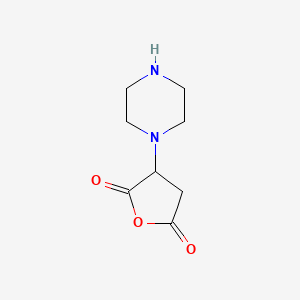
3-(Piperazin-1-yl)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is a heterocyclic compound that features a piperazine ring fused with an oxolane-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of heterocyclic skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Ugi reaction is particularly favored in industrial settings due to its efficiency and ability to produce diverse compounds from commercially available starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ADAMTS enzymes, which are involved in the degradation of cartilage and disruption of cartilage homeostasis . This inhibition can lead to therapeutic effects in conditions such as osteoarthritis.
Comparison with Similar Compounds
Similar Compounds
Piperazine-2,5-dione: A closely related compound with similar biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds exhibit significant anticancer properties.
Uniqueness
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
CAS No. |
131776-47-1 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.195 |
IUPAC Name |
3-piperazin-1-yloxolane-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)13-7)10-3-1-9-2-4-10/h6,9H,1-5H2 |
InChI Key |
VHVUQOMQTHMBLL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




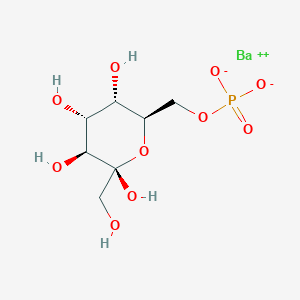
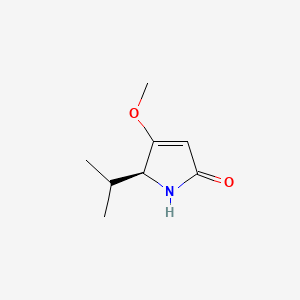
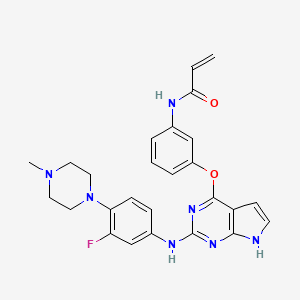
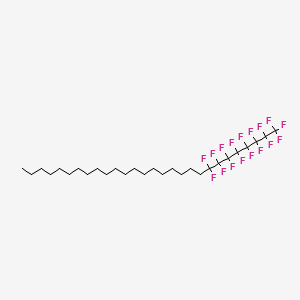
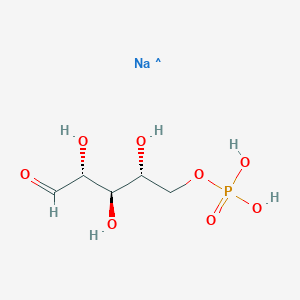
![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
